molecular formula C22H31N3O4 B5638308 4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine

4-({4-[2-(piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine

Cat. No. B5638308
M. Wt: 401.5 g/mol
InChI Key: CGTLIASHCXYXBN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of molecules involving piperidine, morpholine, and related structures often requires intricate steps to ensure the precise formation of the desired compound. For example, molecules like 4-methyl-1-(3,4,4-trichloro-1-cyclohexylsulfanyl-2-nitro-buta-1,3-dienyl) piperidine and morpholine derivatives are synthesized through specific reactions where the crystal structures and spectroscopic properties are carefully analyzed (Aydinli, Sayil, & Ibiş, 2010).

Molecular Structure Analysis

The molecular structure of compounds containing piperidine and morpholine rings is characterized using various analytical techniques, such as X-ray diffraction and spectroscopy. These analyses reveal the conformation of the rings and their interactions within the molecule. For instance, compounds with morpholine and piperidine demonstrate specific crystal and molecular structures that are pivotal for their chemical behavior and properties (Prasad et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving piperidine and morpholine structures can lead to a wide range of products depending on the reactants and conditions used. For example, the ozonation of piperidine and morpholine results in various products, showcasing the compounds' reactivity towards oxidative conditions (Tekle-Röttering et al., 2016).

Physical Properties Analysis

The physical properties of molecules containing piperidine and morpholine rings, such as solubility, melting points, and boiling points, are crucial for their application in different domains. These properties are often determined through empirical studies and can significantly vary based on the molecule's structural specifics.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, of piperidine and morpholine-containing compounds, are essential for understanding their potential uses and interactions with other molecules. Studies on compounds like N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes provide insights into their catalytic properties and reaction mechanisms (Singh et al., 2013).

properties

IUPAC Name

[2-[1-(morpholine-4-carbonyl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4/c26-21(23-10-4-1-5-11-23)19-6-2-3-7-20(19)29-18-8-12-24(13-9-18)22(27)25-14-16-28-17-15-25/h2-3,6-7,18H,1,4-5,8-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTLIASHCXYXBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[2-(Piperidin-1-ylcarbonyl)phenoxy]piperidin-1-yl}carbonyl)morpholine

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